N-(3-acetamidophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide
Description
N-(3-acetamidophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide (CAS: 896287-78-8) is a heterocyclic acetamide derivative featuring a phenyl-substituted imidazo[1,2-b]pyridazine core linked via a thioether bridge to a 3-acetamidophenyl group.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-15(28)23-17-8-5-9-18(12-17)24-21(29)14-30-22-11-10-20-25-19(13-27(20)26-22)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJGGXVGYSWZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound features an acetamidophenyl group linked to a thioether moiety, which is further connected to an imidazo[1,2-b]pyridazine structure. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Functionalized imidazo[1,2-b]pyridazine derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and viruses. For instance, derivatives bearing thioether side chains have shown activity against human cytomegalovirus and varicella-zoster virus .
Anticancer Potential
Research has highlighted that imidazo[1,2-b]pyridazine derivatives may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cell cycle regulators. For example, compounds similar to N-(3-acetamidophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide have been shown to induce G2-M-phase cell cycle arrest in various cancer cell lines .
Study 1: Antiviral Activity
A study investigated the antiviral effects of imidazo[1,2-b]pyridazine derivatives against herpesviruses. The findings suggested that these compounds could inhibit viral replication by interfering with viral DNA synthesis. The study reported a significant reduction in viral load in treated cell cultures compared to controls .
Study 2: Anticancer Efficacy
In a recent experimental study, N-(3-acetamidophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide was tested for its cytotoxic effects on human glioblastoma cells. The results showed that the compound induced apoptosis via caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2 .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Cores
The imidazo[1,2-b]pyridazine core distinguishes the target compound from other acetamide derivatives. Key comparisons include:
Triazinoindole-Based Analogues ()
Compounds 23–27 in feature a triazino[5,6-b]indole core instead of imidazopyridazine. For example:
- Compound 23: N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide. Substituents: 4-cyanomethylphenyl and 5-methyltriazinoindole. Purity: >95%.
Comparison :
- Brominated derivatives (e.g., Compounds 25, 27) may exhibit altered solubility or steric effects due to halogenation, unlike the target compound’s phenyl group.
Thiadiazole-Based Analogues ()
Compounds 5e–5m in contain a 1,3,4-thiadiazole core. For example:
- Compound 5e: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide. Substituents: 4-chlorobenzyl and phenoxy groups. Yield: 74%, Melting Point (MP): 132–134°C.
Comparison :
- Higher yields (e.g., 88% for Compound 5h) suggest more efficient synthesis compared to the target compound’s unspecified yield.
Benzothiazole-Based Analogues ()
The European patent (EP 3 348 550A1) lists benzothiazole derivatives, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
- Key Features : Trifluoromethyl and methoxyphenyl groups.
Comparison :
- Fluorinated substituents (e.g., trifluoromethyl) may improve metabolic stability and lipophilicity, which the target compound lacks.
Substituent Effects on Physicochemical Properties
Thioether Linkages and Aromatic Substituents
- Target Compound : The 3-acetamidophenyl group may enhance solubility via hydrogen bonding, contrasting with brominated (e.g., Compound 26) or perfluoroalkyl () analogues, which prioritize lipophilicity.
- Phenoxy vs.
Ester vs. Amide Derivatives ()
- Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate (CAS: 896287-16-4) : Ester groups may confer faster metabolic clearance than the target’s acetamide.
Q & A
Basic: What synthetic strategies are employed for preparing imidazo[1,2-b]pyridazine derivatives like N-(3-acetamidophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce functional groups (e.g., pyridylmethoxy or acetamido substituents) .
- Reduction steps using iron powder or catalytic hydrogenation to convert nitro groups to amines .
- Condensation reactions with condensing agents (e.g., cyanoacetic acid) to form acetamide linkages .
Advanced optimization may employ column chromatography (e.g., DCM/MeOH gradients) and recrystallization (e.g., ethyl acetate) for purification .
Basic: How is structural characterization of this compound validated in academic research?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) for confirming substituent positions and purity.
- High-Performance Liquid Chromatography (HPLC) to assess chemical purity (>95%).
- Mass Spectrometry (MS) for molecular weight verification.
- Thermal Gravimetric Analysis (TGA) to evaluate stability under varying temperatures .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
SAR strategies involve:
- Systematic substitution : Varying the phenyl group or acetamide side chain to assess impact on target binding (e.g., kinase inhibition) .
- Pharmacophore modeling : Using tools like molecular docking to predict interactions with biological targets (e.g., VEGFR) .
- In vitro assays : Testing analogs in enzymatic or cell-based assays to correlate structural changes with activity .
Advanced: How should researchers resolve contradictions between in vitro and in vivo efficacy data?
Answer:
Contradictions may arise due to:
- Bioavailability issues : Assess solubility (e.g., LogP measurements) and metabolic stability using liver microsomes .
- Off-target effects : Conduct kinase profiling to identify unintended interactions .
- Dosage optimization : Perform pharmacokinetic studies (e.g., plasma half-life) to refine dosing regimens .
Basic: What analytical methods ensure batch-to-batch consistency in academic synthesis?
Answer:
- HPLC-UV/Vis : Quantify impurities and confirm retention time consistency.
- Elemental Analysis : Validate elemental composition (C, H, N, S).
- Melting Point Determination : Ensure reproducibility of physical properties .
Advanced: What mechanistic approaches elucidate the compound's mode of action?
Answer:
- Kinase inhibition assays : Screen against panels of kinases (e.g., VEGFR, EGFR) to identify primary targets .
- Cellular pathway analysis : Use Western blotting to detect phosphorylation changes in signaling pathways (e.g., MAPK/ERK) .
- Gene knockout models : Validate target specificity using CRISPR/Cas9-modified cell lines .
Basic: How is the compound stabilized during long-term storage for research use?
Answer:
- Temperature control : Store at 2–8°C in amber vials to prevent photodegradation .
- Desiccants : Use silica gel to minimize hydrolysis of acetamide or thioether groups .
Advanced: What computational tools aid in predicting metabolic pathways?
Answer:
- CYP450 isoform mapping : Software like StarDrop predicts cytochrome P450-mediated oxidation sites.
- Metabolite identification : Use in silico tools (e.g., MetaSite) to simulate Phase I/II metabolism .
Basic: What safety protocols are recommended for handling thioether-containing compounds?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and lab coats to prevent dermal exposure .
Advanced: How can researchers address low solubility in aqueous assays?
Answer:
- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance dissolution .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
